molecular formula C22H23N3O B5341570 1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone

1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone

Cat. No. B5341570
M. Wt: 345.4 g/mol
InChI Key: CCLMHEGGUNZMRV-UHFFFAOYSA-N
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Description

1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone, also known as QNX-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. QNX-1 is a piperidine derivative that was first synthesized in 1992 by the research group of Dr. D. E. Nichols at Purdue University. Since then, QNX-1 has been studied extensively for its pharmacological properties and its potential as a therapeutic agent.

Mechanism of Action

The exact mechanism of action of 1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone is not fully understood, but it is believed to act on several molecular targets in the body. This compound has been shown to bind to the sigma-1 receptor, a protein that is involved in several physiological processes including calcium signaling and neurotransmitter release. This compound has also been shown to inhibit the activity of several enzymes, including acetylcholinesterase and monoamine oxidase, which are involved in the breakdown of neurotransmitters in the brain.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and depend on several factors, including dose, route of administration, and duration of treatment. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, and has been shown to improve cognitive function and memory in several studies. This compound has also been shown to have anticancer effects in vitro and in vivo, and has been shown to inhibit the growth of several types of cancer cells. In addition, this compound has been shown to have antiviral effects against several viruses, including HIV and hepatitis C.

Advantages and Limitations for Lab Experiments

1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone has several advantages for use in laboratory experiments, including its high purity and stability, and its ability to cross the blood-brain barrier. However, there are also several limitations to using this compound in laboratory experiments. One limitation is its relatively high cost, which may limit its use in large-scale experiments. In addition, the exact mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the identification of the molecular targets of this compound and the elucidation of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of this compound in humans, and to explore its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone involves the reaction of 4-phenyl-4-piperidinone with 5-bromo-2-methylquinoxaline in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound has been optimized over the years to improve yield and purity, and several variations of the synthesis method have been reported in the literature.

Scientific Research Applications

1-[4-phenyl-1-(5-quinoxalinylmethyl)-4-piperidinyl]ethanone has been studied for its potential therapeutic applications in several areas, including neuroscience, cancer research, and infectious diseases. In neuroscience, this compound has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and has been studied as a potential treatment for various types of cancer. In infectious diseases, this compound has been shown to have antiviral properties and has been studied as a potential treatment for viral infections such as HIV and hepatitis C.

properties

IUPAC Name

1-[4-phenyl-1-(quinoxalin-5-ylmethyl)piperidin-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O/c1-17(26)22(19-7-3-2-4-8-19)10-14-25(15-11-22)16-18-6-5-9-20-21(18)24-13-12-23-20/h2-9,12-13H,10-11,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLMHEGGUNZMRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1(CCN(CC1)CC2=C3C(=CC=C2)N=CC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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